molecular formula C42H48N9P3 B15045109 N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine

Cat. No.: B15045109
M. Wt: 771.8 g/mol
InChI Key: PQIPDHTUQXNJAA-UHFFFAOYSA-N
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Description

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine is a complex organic compound with a unique structure characterized by the presence of multiple benzyl groups attached to a triazatriphosphinine core

Preparation Methods

The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of triazatriphosphinine with benzyl halides under controlled conditions. The reaction conditions often require the use of solvents such as chlorobenzene and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine involves its interaction with specific molecular targets. The benzyl groups play a crucial role in stabilizing the compound and facilitating its binding to target molecules. The triazatriphosphinine core is responsible for the compound’s reactivity and ability to participate in various chemical reactions .

Comparison with Similar Compounds

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine can be compared with similar compounds such as:

Properties

Molecular Formula

C42H48N9P3

Molecular Weight

771.8 g/mol

IUPAC Name

2-N,2-N',4-N,4-N',6-N,6-N'-hexabenzyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine

InChI

InChI=1S/C42H48N9P3/c1-7-19-37(20-8-1)31-43-52(44-32-38-21-9-2-10-22-38)49-53(45-33-39-23-11-3-12-24-39,46-34-40-25-13-4-14-26-40)51-54(50-52,47-35-41-27-15-5-16-28-41)48-36-42-29-17-6-18-30-42/h1-30,43-48H,31-36H2

InChI Key

PQIPDHTUQXNJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNP2(=NP(=NP(=N2)(NCC3=CC=CC=C3)NCC4=CC=CC=C4)(NCC5=CC=CC=C5)NCC6=CC=CC=C6)NCC7=CC=CC=C7

Origin of Product

United States

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